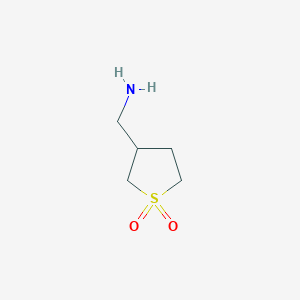![molecular formula C18H16N6 B1350204 N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide](/img/structure/B1350204.png)
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide typically involves multiple steps. One common method includes the preparation of 3-benzylquinoxalin-2-ylamine, which is then reacted with cyanoethanimidamide under specific conditions. The reaction often requires the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, precise temperature control, and the use of high-purity reagents. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
科学研究应用
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their metabolic pathways .
相似化合物的比较
Similar Compounds
3-Benzoylquinoxalin-2(1H)-one: Known for its use in the synthesis of pyranoquinoxalines.
3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Exhibits significant antibacterial and antifungal activities.
Uniqueness
N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide stands out due to its unique combination of a quinoxaline core with a cyanoethanimidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H16N6 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide |
InChI |
InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24) |
InChI 键 |
RJBKRYKSICTGHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


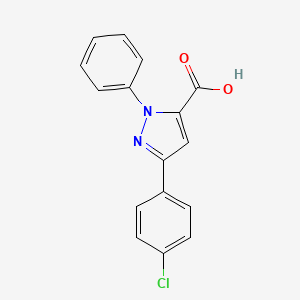
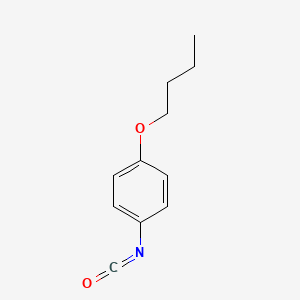
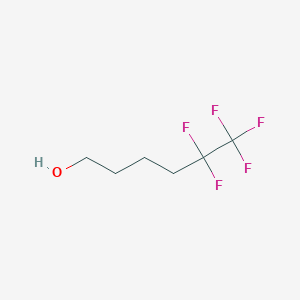


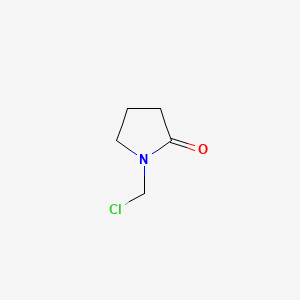
![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
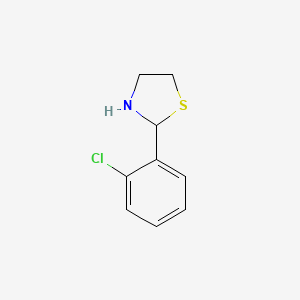
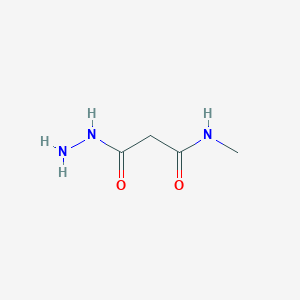
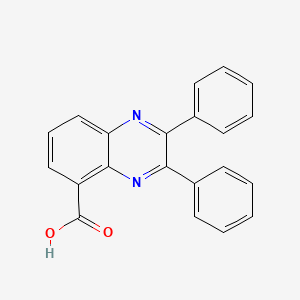
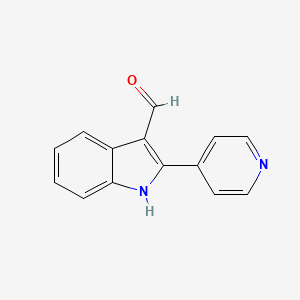
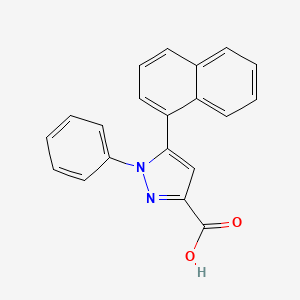
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)
